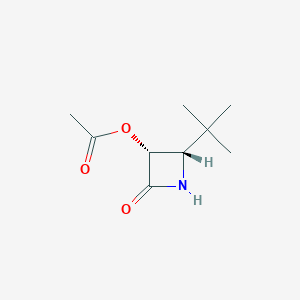![molecular formula C15H10O3 B12603133 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one CAS No. 646058-70-0](/img/structure/B12603133.png)
7-Acetyl-1H-naphtho[2,1-b]pyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound belonging to the naphthopyran family. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring with an acetyl group at the 7th position. Naphthopyrans are known for their photochromic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one typically involves a multicomponent reaction. One common method is the condensation of 2-naphthol, an aldehyde, and an acetylating agent in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired naphthopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can lead to a variety of halogenated or nitrated naphthopyran derivatives.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit DNA-PK and topoisomerase II by binding to the active sites of these enzymes, thereby interfering with DNA replication and repair processes . The photochromic behavior is attributed to the reversible ring-opening and closing of the pyran ring upon exposure to light, leading to changes in the compound’s color and optical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic properties and used in ophthalmic lenses.
1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-: Exhibits similar structural features but with different substituents.
Uniqueness
7-Acetyl-1H-naphtho[2,1-b]pyran-1-one is unique due to its specific acetyl group at the 7th position, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent and its utility in various applications.
Eigenschaften
CAS-Nummer |
646058-70-0 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
7-acetylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)10-3-2-4-12-11(10)5-6-14-15(12)13(17)7-8-18-14/h2-8H,1H3 |
InChI-Schlüssel |
GPVRAGKTWDELKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC2=C1C=CC3=C2C(=O)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


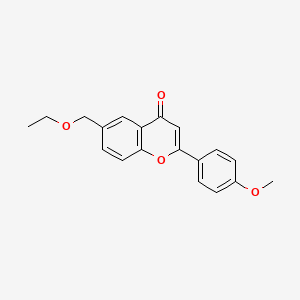
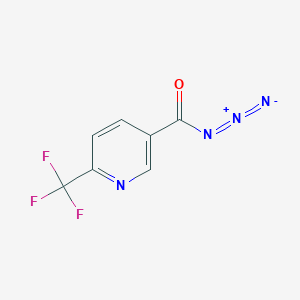

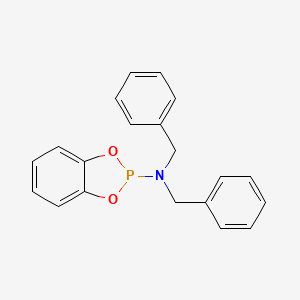

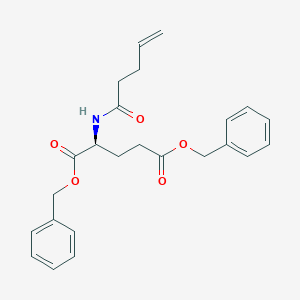
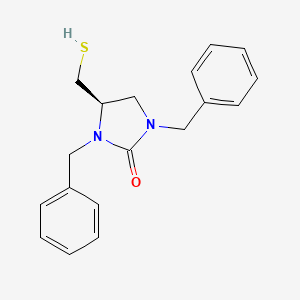
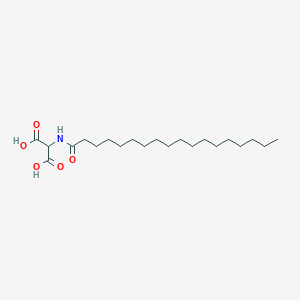
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

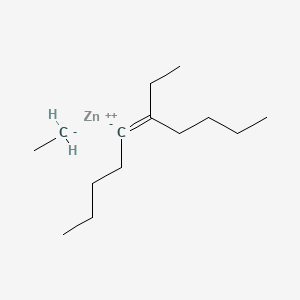
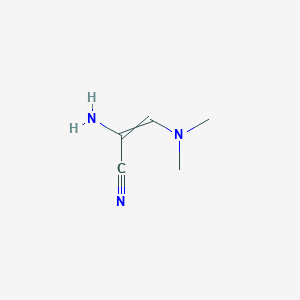
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
